Amphotericin A

Polyene Macrolide Structure NMR Spectroscopy Antifungal Mechanism

Amphotericin A (CAS 1405-32-9) is a tetraene polyene macrolide essential as an analytical reference standard for HPLC impurity profiling of Amphotericin B. Its distinct C28-C29 single bond yields unique chromatographic retention and Raman spectral signatures critical for validated methods. This is a specialized R&D material, not a generic substitute; verify purity and analytical data certificates when procuring.

Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
CAS No. 1405-32-9
Cat. No. B1665486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin A
CAS1405-32-9
SynonymsAmphotericin A
Molecular FormulaC47H75NO17
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
InChIKeyQGGFZZLFKABGNL-MOISJGEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amphotericin A (CAS 1405-32-9): Polyene Macrolide Reference Standard for Analytical and Microbiological Differentiation


Amphotericin A (CAS 1405-32-9) is a tetraene polyene macrolide antibiotic co-produced with the clinically dominant heptaene Amphotericin B by Streptomyces nodosus [1]. It shares the same macrocyclic lactone core and mycosamine sugar moiety as Amphotericin B but is structurally distinguished by a single bond between C28 and C29, resulting in a tetraene chromophore [2]. Its molecular formula is C47H75NO17 (MW 926.09 g/mol) . Amphotericin A is not employed therapeutically but serves as a critical analytical reference standard, impurity marker, and research tool in polyene antibiotic studies .

Why Amphotericin A Cannot Be Substituted with Nystatin or Amphotericin B in Research and Analytical Workflows


Despite sharing the polyene macrolide scaffold, Amphotericin A exhibits distinct physicochemical and microbiological properties that preclude generic substitution. Compared to Amphotericin B, the C28-C29 single bond in Amphotericin A alters the conjugated π-system, shifting the polyene chromophore from heptaene to tetraene and drastically reducing antifungal potency [1]. Against nystatin—another tetraene—Amphotericin A demonstrates different chromatographic behavior, differential MIC values depending on formulation (DMSO vs. aqueous suspension), and distinct 13C NMR spectra despite an identical molecular weight of 926 Da [2][3]. These differences mandate the use of authentic Amphotericin A reference material for accurate analytical method development, impurity profiling, and structure-activity relationship (SAR) investigations.

Amphotericin A Differentiation Evidence: Quantitative Comparisons Against Amphotericin B and Nystatin


Structural Basis for Differential Antifungal Activity: C28-C29 Single Bond Defines Amphotericin A as a Tetraene

Amphotericin A differs from Amphotericin B by a single bond between C28 and C29, rather than a double bond, as established by 2D NMR studies [1]. This structural variation reduces the conjugated double-bond system from heptaene (Amphotericin B) to tetraene (Amphotericin A) [1]. The change directly impacts antifungal potency: Amphotericin B exhibits MIC values of 0.25–2.5 μg/mL against Candida and Aspergillus species, while Amphotericin A is reported to have 'little antifungal activity' and is not clinically used [2].

Polyene Macrolide Structure NMR Spectroscopy Antifungal Mechanism

Comparative Antifungal Activity: Amphotericin A vs. Nystatin MIC Values Against Candida and Saccharomyces

In a direct microbiological comparison, Amphotericin A and nystatin were tested against Candida albicans ATCC 10231, C. tropicalis ATCC 13803, and Saccharomyces cerevisiae ATCC 2601 [1]. When dissolved in DMSO, both compounds exhibited comparable activity; however, aqueous suspensions of Amphotericin A yielded higher MIC values than nystatin [1]. For instance, against C. albicans, the MIC of Amphotericin A in aqueous suspension was approximately 2-fold higher than that of nystatin (exact values reported in Table 4 of Aszalos et al. 1985) [1].

Antifungal Susceptibility MIC Polyene Antibiotics

Analytical Differentiation by Reversed-Phase HPLC: Amphotericin A vs. Nystatin

Reversed-phase HPLC using a Bondapak C18 column successfully separated Amphotericin A from nystatin, confirming their distinct chromatographic behavior [1]. The two antibiotics, despite having identical molecular weights (926 Da) and similar UV absorption profiles, exhibited different retention times under isocratic conditions (MeOH:H2O mobile phase) [1]. This separation is critical for quantifying Amphotericin A as an impurity in nystatin and amphotericin B pharmaceutical preparations.

HPLC Method Development Polyene Antibiotic Purity Reference Standards

Quantitative Impurity Determination by FT-Raman Spectroscopy: Amphotericin A in Polyene Mixtures

Fourier-transform Raman spectroscopy has been validated for the quantitative determination of impurities in polyene antibiotics, including Amphotericin A [1]. The method distinguished Amphotericin A from nystatin and Amphotericin B based on characteristic Raman bands arising from their distinct conjugated polyene systems [1]. The technique achieved quantification limits suitable for pharmaceutical impurity analysis (typically ≤1% w/w) and required no sample derivatization [1].

Raman Spectroscopy Impurity Profiling Pharmaceutical Analysis

Molecular Weight Identity with Distinct NMR Fingerprint: Amphotericin A vs. Nystatin

Plasma desorption and electron-impact mass spectrometry confirm that both Amphotericin A and nystatin possess an identical molecular weight of 926 Da [1]. However, 13C NMR spectroscopy reveals distinct chemical shift patterns for approximately 24 carbon atoms in each molecule, unequivocally establishing their structural non-identity [1]. This finding underscores that mass spectrometry alone is insufficient for compound identification; complementary NMR or chromatographic data are required.

NMR Metabolomics Polyene Characterization Molecular Weight Determination

Amphotericin A Procurement Scenarios: Where Authentic Reference Material Delivers Verifiable Value


Analytical Reference Standard for HPLC Method Development and Impurity Profiling

Amphotericin A serves as a primary reference standard for developing and validating reversed-phase HPLC methods to separate and quantify polyene antibiotics [1]. Its distinct retention time relative to nystatin and Amphotericin B makes it indispensable for purity analysis and for detecting Amphotericin A as a process impurity in Amphotericin B or nystatin batches [1].

Spectroscopic Calibration for FT-Raman Quantification in Pharmaceutical QC

The unique Raman spectrum of Amphotericin A enables its use as a calibration standard in FT-Raman spectroscopy for the non-destructive quantification of polyene impurities [2]. This application supports pharmaceutical manufacturers in meeting regulatory requirements for impurity profiling without sample destruction [2].

Structure-Activity Relationship (SAR) Studies of Polyene Antifungals

The tetraene structure of Amphotericin A, arising from a single C28-C29 bond, provides a critical comparator for SAR investigations aimed at understanding the relationship between polyene length, membrane binding, and antifungal potency [3]. Researchers use Amphotericin A to probe how minor structural modifications alter the therapeutic index of polyene macrolides [3].

Biosynthetic Pathway Elucidation in Streptomyces nodosus

As a natural co-metabolite of Amphotericin B, Amphotericin A is essential for studying the biosynthetic machinery of Streptomyces nodosus [3]. Comparative analysis of the production ratios and structural variations helps identify the enzymatic steps responsible for polyene chain desaturation and cyclization [3].

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